molecular formula C10H10O4 B14127449 8-Hydroxy-6-methoxy-2,3-dihydrochromen-4-one

8-Hydroxy-6-methoxy-2,3-dihydrochromen-4-one

Cat. No.: B14127449
M. Wt: 194.18 g/mol
InChI Key: XYTJXFPGVCVLDV-UHFFFAOYSA-N
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Description

8-Hydroxy-6-methoxy-2,3-dihydrochromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core with hydroxy and methoxy substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-6-methoxy-2,3-dihydrochromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of hydroxy and methoxy-substituted benzaldehydes, which undergo cyclization in the presence of a base to form the chromen-4-one core. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-6-methoxy-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium aluminum hydride.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 8-Hydroxy-6-methoxy-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative damage.

Comparison with Similar Compounds

  • 7-Hydroxy-6-methoxy-2,3-dihydrochromen-4-one
  • 8-Hydroxy-5-methoxy-2,3-dihydrochromen-4-one
  • 6-Hydroxy-7-methoxy-2,3-dihydrochromen-4-one

Comparison: 8-Hydroxy-6-methoxy-2,3-dihydrochromen-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

8-hydroxy-6-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H10O4/c1-13-6-4-7-8(11)2-3-14-10(7)9(12)5-6/h4-5,12H,2-3H2,1H3

InChI Key

XYTJXFPGVCVLDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)O)OCCC2=O

Origin of Product

United States

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